N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide
Description
N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide is a quinazolinone derivative characterized by a 2-methyl-substituted quinazolin-4-one core linked to a phenylacetamide moiety via a phenyl group. This compound is synthesized through nucleophilic substitution reactions involving 2-methyl-4-oxoquinazolin-3(4H)-yl intermediates and substituted chloroacetamides, achieving high yields (e.g., 93% for derivative 10a) under reflux conditions . Key physical properties include a melting point of 262–263°C and stability under vacuum drying . Structural confirmation is provided via spectral techniques (IR, NMR, MS) .
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-24-21-13-6-5-12-20(21)23(28)26(16)19-11-7-10-18(15-19)25-22(27)14-17-8-3-2-4-9-17/h2-13,15H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUXRAUPIGVKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | This compound |
The compound features a quinazoline core, which is known for its role in various biological activities, including kinase inhibition and anti-cancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
1. Kinase Inhibition:
Quinazoline derivatives are known to inhibit kinases, enzymes that play critical roles in cell signaling pathways. The specific binding interactions can lead to the modulation of cancer cell proliferation and survival.
2. Anti-inflammatory Activity:
Research indicates that quinazoline derivatives can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. This mechanism underlies their potential use in treating inflammatory conditions .
Anticancer Activity
A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for selected compounds within the quinazoline series ranged from 1.184 to 9.379 µM, indicating potent activity compared to standard treatments like cabozantinib .
Anti-inflammatory Effects
In vivo studies using carrageenan-induced paw edema models showed that quinazoline derivatives possess notable anti-inflammatory effects. The compound exhibited a dose-dependent reduction in edema, suggesting its efficacy in managing pain and inflammation .
Selectivity and Safety
The selectivity index (SI) for certain derivatives indicated that they could selectively target cancer cells while sparing normal cells. For instance, one derivative showed a SI greater than 20 against colorectal cancer cells compared to WI38 normal cells .
Case Study 1: Cytotoxicity Evaluation
In a comparative study, compounds derived from the quinazoline series were evaluated for cytotoxic effects on HCT-116 colorectal cancer cells. The results highlighted that compound 3c led to significant G0/G1 phase arrest, indicating its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Assessment
Another research effort focused on evaluating the anti-inflammatory properties of this compound through carrageenan-induced edema models. The findings confirmed a substantial reduction in paw swelling, correlating with decreased levels of inflammatory markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical differences between N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide and analogous quinazolinone-acetamide derivatives:
Key Structural and Functional Insights:
Core Modifications: The 2-methyl group on the quinazolinone core enhances thermal stability, as seen in the high melting point (262–263°C) of the target compound compared to benzamide derivatives (187°C) . Thioacetamide derivatives (e.g., compound 5) exhibit even higher melting points (269–315.5°C), likely due to increased hydrogen bonding from sulfonamide groups .
Substituent Effects on Bioactivity: Anti-inflammatory activity is significantly influenced by acetamide substituents. For instance, ethylamino derivatives surpass Diclofenac in potency, while phenylacetamide analogs may lack this enhancement . Pyrazole-linked derivatives (e.g., 3a-l) demonstrate dual anticancer and antibacterial effects, highlighting the role of hybrid scaffolds in multitarget therapies .
Synthetic Accessibility: The target compound’s high yield (93%) contrasts with lower yields in benzothiazole derivatives (19%), emphasizing the efficiency of nucleophilic substitution routes for quinazolinones . Microwave-assisted synthesis (e.g., for benzothiazole analogs) offers rapid reaction times but lower yields, suggesting trade-offs between speed and efficiency .
Physicochemical Properties: Molecular weights vary widely (279–415 g/mol), impacting solubility and bioavailability. Bulky substituents (e.g., methoxyphenoxy) may reduce solubility but enhance target binding .
Contradictions and Limitations:
- Biological data gaps for the target compound necessitate further in vitro/in vivo studies to validate hypothesized activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylacetamide, and how do reaction conditions influence yield?
- Methodology : A common approach involves multi-step synthesis starting with the quinazolinone core. For example, 2-methyl-4-oxoquinazolin-3(4H)-one derivatives are functionalized via nucleophilic substitution or condensation reactions. Key steps include:
- Alkylation of the quinazolinone nitrogen with chloroacetamide derivatives under anhydrous conditions (e.g., dry acetone, K₂CO₃ as base, reflux for 18 hours) .
- Condensation with phenylacetic acid derivatives using coupling agents (e.g., DCC, EDCI) .
- Yield Optimization : Yields range from 70% to 97%, influenced by solvent polarity, temperature, and stoichiometric ratios. For instance, anhydrous conditions minimize hydrolysis of intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., quinazolinone carbonyl at δ ~160 ppm, acetamide NH at δ ~10.6 ppm) and confirms regiochemistry .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for quinazolinone, N-H bend at ~3300 cm⁻¹ for acetamide) .
- Chromatography :
- TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
- HPLC (C18 column, methanol/water) ensures purity (>95%) .
Q. What preliminary biological activities have been reported for quinazolinone-acetamide hybrids?
- Anti-inflammatory Activity : Derivatives exhibit 38–73.5% inhibition in carrageenan-induced edema models, comparable to Indomethacin (78.3%). Activity correlates with electron-withdrawing substituents (e.g., Cl, F) at the phenyl ring .
- Anticancer Potential : Quinazolinone-urea analogs show IC₅₀ values <10 µM in MDA-MB-231 breast cancer cells via TACE inhibition, validated by MTT assays .
Advanced Research Questions
Q. How can computational tools resolve contradictions in structure-activity relationships (SAR) for this compound class?
- QSAR Modeling : Hydrophobic parameters (logP) and electronegative substituents (e.g., Cl, CF₃) enhance anti-inflammatory activity. Triazoloacetamide derivatives exhibit higher binding affinity to COX-2 (docking scores < -9.0 kcal/mol) .
- Contradictions : Some studies report reduced activity with bulky substituents (e.g., benzoyl groups), while others note enhanced activity with trifluoromethyl groups. Molecular dynamics simulations can clarify steric/electronic effects .
Q. What strategies improve the pharmacokinetic profile of This compound derivatives?
- Bioavailability : Introducing morpholino or piperazine rings enhances solubility (e.g., logS > -4.0) without compromising BBB permeability (predicted via SwissADME) .
- Metabolic Stability : Fluorination at the phenyl ring reduces CYP450-mediated oxidation, as shown in microsomal stability assays (t₁/₂ > 60 minutes) .
Q. How do synthetic byproducts or stereochemical impurities affect biological data interpretation?
- Case Study : Impurities from incomplete reduction (e.g., nitro intermediates in early synthesis steps) can artifactually inflate cytotoxicity. Purity validation via LC-MS (e.g., m/z 409.1 for [M+H]⁺) is critical .
- Stereochemical Impact : Racemic mixtures of chiral acetamide derivatives show 2–3-fold lower activity compared to enantiopure forms (e.g., (S)-TAK-041 in schizophrenia models) .
Methodological Considerations
Q. What analytical methods resolve conflicting reports on anti-inflammatory vs. ulcerogenic effects?
- In Vivo Models : Compare acute (carrageenan paw edema) vs. chronic (adjuvant-induced arthritis) inflammation models. Derivatives with 2-(ethylamino)acetamide substituents show anti-inflammatory activity (ED₅₀ ~25 mg/kg) but lower ulcerogenicity than aspirin .
- Mechanistic Studies : COX-1/COX-2 selectivity assays (ELISA) clarify ulcerogenic risks. Compounds with >10-fold selectivity for COX-2 minimize gastrointestinal toxicity .
Q. How can researchers optimize reaction scalability while maintaining stereochemical integrity?
- Flow Chemistry : Continuous flow reactors improve reproducibility for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) steps, reducing side products (e.g., regioisomeric triazoles) .
- Catalyst Screening : Cu(I)/ligand systems (e.g., TBTA) enhance regioselectivity (>95% 1,4-triazole) in click chemistry steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
